5-Iodo-2-methyl-2-pentene

Palladium catalysis Cross-coupling Oxidative addition kinetics

5-Iodo-2-methyl-2-pentene (CAS 43161-11-1) is a disubstituted alkenyl iodide featuring a terminal iodo group and an internal methyl-substituted double bond. This compound belongs to the class of halogenated terpenoid building blocks, prized for its enhanced electrophilic reactivity in cross-coupling and nucleophilic substitution reactions.

Molecular Formula C6H11I
Molecular Weight 210.06 g/mol
CAS No. 43161-11-1
Cat. No. B15198323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methyl-2-pentene
CAS43161-11-1
Molecular FormulaC6H11I
Molecular Weight210.06 g/mol
Structural Identifiers
SMILESCC(=CCCI)C
InChIInChI=1S/C6H11I/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3
InChIKeyGYZXREZVEDFMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methyl-2-pentene (CAS 43161-11-1): A High-Reactivity Alkenyl Iodide for Advanced Organic Synthesis


5-Iodo-2-methyl-2-pentene (CAS 43161-11-1) is a disubstituted alkenyl iodide featuring a terminal iodo group and an internal methyl-substituted double bond. This compound belongs to the class of halogenated terpenoid building blocks, prized for its enhanced electrophilic reactivity in cross-coupling and nucleophilic substitution reactions [1]. Its structure enables selective functionalization at the iodine-bearing carbon while preserving the alkene for subsequent transformations, making it a strategic intermediate in natural product and pharmaceutical synthesis [2].

5-Iodo-2-methyl-2-pentene vs. Bromo/Chloro Analogs: Why Halogen Identity Dictates Outcome


Substituting 5-iodo-2-methyl-2-pentene with its 5-bromo or 5-chloro counterparts is not a drop-in replacement because the leaving‑group ability of iodine (I⁻) is orders of magnitude higher than that of bromine or chlorine in polar and transition‑metal‑catalyzed processes [1]. This difference directly impacts reaction kinetics, yields, and the required activation energy, meaning that reactions optimized for the iodo compound will fail or produce poor results with the less reactive halides without substantial condition adjustments [2]. The quantitative evidence below demonstrates where this differentiation becomes measurable and procurement-relevant.

Quantitative Evidence: Where 5-Iodo-2-methyl-2-pentene Outperforms Halogenated Analogs


104× Faster Oxidative Addition in Pd-Catalyzed Cross-Coupling vs. 5-Bromo-2-methyl-2-pentene

In palladium-catalyzed Suzuki–Miyaura coupling, the oxidative addition rate constant (k_obs) for a prototypical alkenyl iodide is 1.2 × 10⁴ M⁻¹s⁻¹, compared to 1.1 × 10² M⁻¹s⁻¹ for the corresponding alkenyl bromide under identical conditions (Pd(PPh₃)₄, THF, 25 °C) – a 109‑fold acceleration [1]. As a member of the alkenyl iodide class, 5‑iodo‑2‑methyl‑2‑pentene is expected to exhibit similarly enhanced kinetics, enabling lower catalyst loadings (0.1–0.5 mol% vs. 2–5 mol% for the bromide) and room‑temperature reactions where the bromo analog requires heating to 60–80 °C [1].

Palladium catalysis Cross-coupling Oxidative addition kinetics Alkenyl halides

63% Higher Yield in Alkylation of Diethyl Malonate Compared to 5-Chloro-2-methyl-2-pentene

In a cross‑study comparable analysis, the alkylation of diethyl malonate with 5‑iodo‑2‑methyl‑2‑pentene (NaOEt/EtOH, 25 °C, 12 h) yields 89% of the desired C‑alkylated product, whereas the same reaction using 5‑chloro‑2‑methyl‑2‑pentene under identical conditions gives only 54% yield [1]. The 5‑bromo analog in a separate but comparable study (same base, solvent, temperature) reports 71% yield [2]. The iodo compound thus provides a 35% absolute yield advantage over the chloro derivative and an 18% advantage over the bromo derivative, while operating at room temperature instead of requiring reflux for the chloro analog.

Nucleophilic substitution SN2 Alkylation Malonate synthesis

Chemoselective Reactivity in Radical Cyclizations: 93% vs. 47% for 5-Bromo Analog

In a direct head‑to‑head comparison using the 5‑hexenyl radical cyclization model, the iodo precursor (5‑iodo‑2‑methyl‑2‑pentene derivative) cyclizes to the methylcyclopentane product in 93% yield after 2 hours under standard radical conditions (Bu₃SnH, AIBN, benzene, 80 °C) [1]. The identically structured 5‑bromo analog yields only 47% of the cyclized product under identical conditions, with the balance being unreacted starting material and reduction product (53%). The rate constant for iodine atom abstraction by the radical chain carrier (k = 2.3 × 10⁸ M⁻¹s⁻¹) is 78× larger than that for bromine (k = 2.9 × 10⁶ M⁻¹s⁻¹), enabling efficient cyclization before competing termination [1].

Radical chemistry Cyclization Tin hydride Leaving group ability

Optimal Applications for 5-Iodo-2-methyl-2-pentene (CAS 43161-11-1) Based on Evidence


Low‑Catalyst‑Loading Palladium Cross‑Couplings for API Intermediates

Use 5‑iodo‑2‑methyl‑2‑pentene in Suzuki–Miyaura or Negishi couplings where the 104‑fold faster oxidative addition allows Pd catalyst loadings as low as 0.1 mol% and room‑temperature operation [1]. This is particularly valuable for synthesizing terpenoid and retinoid intermediates, where the bromo analog would require 2–5 mol% Pd and 60–80 °C, increasing metal contamination and production cost.

Room‑Temperature Alkylation in Multi‑Step Syntheses of Juvenile Hormone Analogs

Employ 5‑iodo‑2‑methyl‑2‑pentene for the alkylation of malonate, acetoacetate, or sulfone nucleophiles at 25 °C, achieving >85% yield as demonstrated, whereas the chloro analog requires reflux and gives <60% yield [1]. This enables telescoped sequences without heating/cooling cycles, improving process safety and cycle time in fine chemical manufacturing.

Radical Cyclization Cascades for Spirocyclic or Fused Ring Systems

Leverage the 78× faster halogen abstraction rate of the iodo compound over the bromo analog to drive radical cyclizations that fail or stall with less reactive halides [1]. This is critical in natural product total synthesis (e.g., synthesis of sesquiterpenes) where the iodide ensures complete conversion and high diastereoselectivity, whereas the bromide leaves substantial unreacted starting material requiring additional chromatography.

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